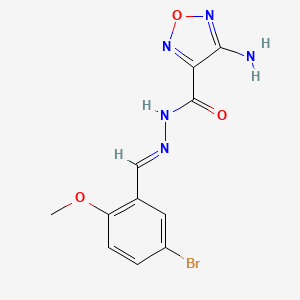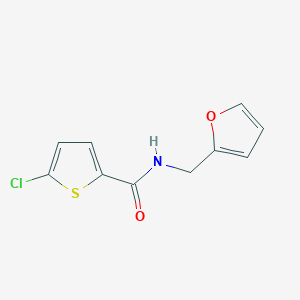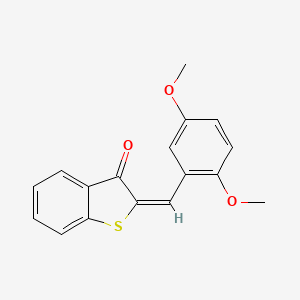![molecular formula C15H12FN3O4S2 B5505270 4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)
4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide often involves multi-step reactions, including the Gewald synthesis technique and Vilsmeier-Haack reaction. For instance, Puthran et al. (2019) describe the synthesis of novel Schiff bases using a related compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which was synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. This method highlights the complexity and versatility of reactions involving fluoro- and sulfonyl-functionalized compounds (Puthran, B. Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Molecular Structure Analysis
The molecular structure of compounds within this class is typically confirmed through various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectrometry. For example, the molecular structure of sulfonamides and carbamates of a related intermediate was elucidated, showing the importance of spectroscopic data in determining the structure of such complex molecules (Janakiramudu, Subba Rao, Srikanth, Madhusudhana, Murthy, NagalakshmiDevamma, Chalapathi, & Naga Raju, 2017).
Chemical Reactions and Properties
Chemical reactions involving 4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide derivatives often explore the reactivity of the sulfonyl and fluoro groups. These reactions may include sulfonation, nitration, and cycloaddition, as demonstrated in studies focusing on related compounds to synthesize various derivatives with potential biological activities (Leng & Qin, 2018).
Physical Properties Analysis
The physical properties of this class of compounds, such as solubility, melting point, and stability, are crucial for understanding their potential applications. While specific data on 4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide might not be readily available, related research emphasizes the importance of these properties in the application of sulfonamide-based compounds (Toyo’oka, Suzuki, Saito, Uzu, & Imai, 1989).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and the potential for forming derivatives, are integral to the utility of such compounds in synthesis and potential industrial applications. Research on related compounds provides insights into the reactivity patterns and chemical stability of sulfonamide and fluoro-containing compounds, guiding future applications and studies in this area (Gutch, Banerjee, & Jaiswal, 2003).
Applications De Recherche Scientifique
Antimicrobial Activity
A study by Janakiramudu et al. (2017) focused on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a compound related to the one , and their antimicrobial activity. The research highlighted the synthesis of new derivatives and their effectiveness against various bacteria and fungi, indicating potential applications in antimicrobial treatments (Janakiramudu et al., 2017).
Antiandrogen Activity
Tucker et al. (1988) explored nonsteroidal antiandrogens, synthesizing and examining the structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. These studies contribute to understanding the potential use of such compounds in treating androgen-responsive diseases (Tucker et al., 1988).
Antiproliferative Activities
Mert et al. (2014) synthesized pyrazole-sulfonamide derivatives and evaluated their antiproliferative activities against certain cell lines. This research is significant for the potential development of new anticancer drugs (Mert et al., 2014).
Materials Science Applications
Hsiao et al. (1997) and Liu et al. (2013) conducted studies on the synthesis and properties of aromatic polyamides based on ether-sulfone-dicarboxylic acids. These materials have applications in various industries due to their thermal stability and solubility properties (Hsiao et al., 1997); (Liu et al., 2013).
Enzyme Inhibition
Ilies et al. (2003) researched halogenated sulfonamides as inhibitors of the enzyme carbonic anhydrase IX, relevant for potential antitumor agents. This study contributes to the understanding of selective enzyme inhibition in cancer treatment (Ilies et al., 2003).
Propriétés
IUPAC Name |
4-[(3-fluorophenyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O4S2/c1-9-5-14(18-23-9)17-15(20)13-7-12(8-24-13)25(21,22)19-11-4-2-3-10(16)6-11/h2-8,19H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNLRKJOOOVMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-fluorophenyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)
![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)
![1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)
![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)

![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)
![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)
![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)